

Introduction: Identifying a Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 2-Bromo-6-morpholinobenzonitrile

CAS No.: 1129540-65-3

Cat. No.: B1373940

[Get Quote](#)

2-Bromo-6-morpholinobenzonitrile is a substituted aromatic heterocyclic compound that has emerged as a valuable building block for researchers in medicinal chemistry and drug development. Its unique trifunctional nature—featuring a reactive aryl bromide, an electron-withdrawing nitrile group, and a versatile morpholine moiety—positions it as an attractive starting material for generating diverse molecular libraries. The aryl bromide is primed for a variety of metal-catalyzed cross-coupling reactions, allowing for the strategic introduction of new carbon-carbon and carbon-heteroatom bonds. This guide provides an in-depth analysis of its commercial availability, quality control procedures, potential synthetic applications, and essential safety protocols, designed for the practicing research scientist.

Section 1: Physicochemical Properties and Identification

Correctly identifying a chemical reagent is the foundational step for any successful research campaign. Misidentification can lead to lost time, wasted resources, and inexplicable results. **2-Bromo-6-morpholinobenzonitrile** is identified by a unique Chemical Abstracts Service (CAS) number, which is the most reliable identifier across different suppliers and literature sources.

Its key properties are summarized below.

Property	Value	Source(s)
Chemical Name	2-bromo-6-morpholin-4-ylbenzotrile	[1][2]
CAS Number	1129540-65-3	[1][3][4]
Molecular Formula	C ₁₁ H ₁₁ BrN ₂ O	[1][3][4]
Molecular Weight	267.12 g/mol	[1][3][4]
IUPAC Name	2-bromo-6-morpholin-4-ylbenzotrile	[1][2]
SMILES	<chem>C1COCCN1C2=C(C(=CC=C2)Br)C#N</chem>	[1][2]
InChI Key	InChI=1S/C11H11BrN2O/c12-10-2-1-3-11(9(10)8-13)14-4-6-15-7-5-14/h1-3H,4-7H2	[1][2]

Section 2: Commercial Sourcing and Procurement

2-Bromo-6-morpholinobenzotrile is classified as a research chemical, meaning it is typically available from specialty chemical suppliers in small quantities (milligrams to grams) intended for laboratory use only and not for human or household applications.[3] Its availability is generally on a "by-request" or "in-stock" basis from a select group of vendors who specialize in providing building blocks for discovery chemistry.

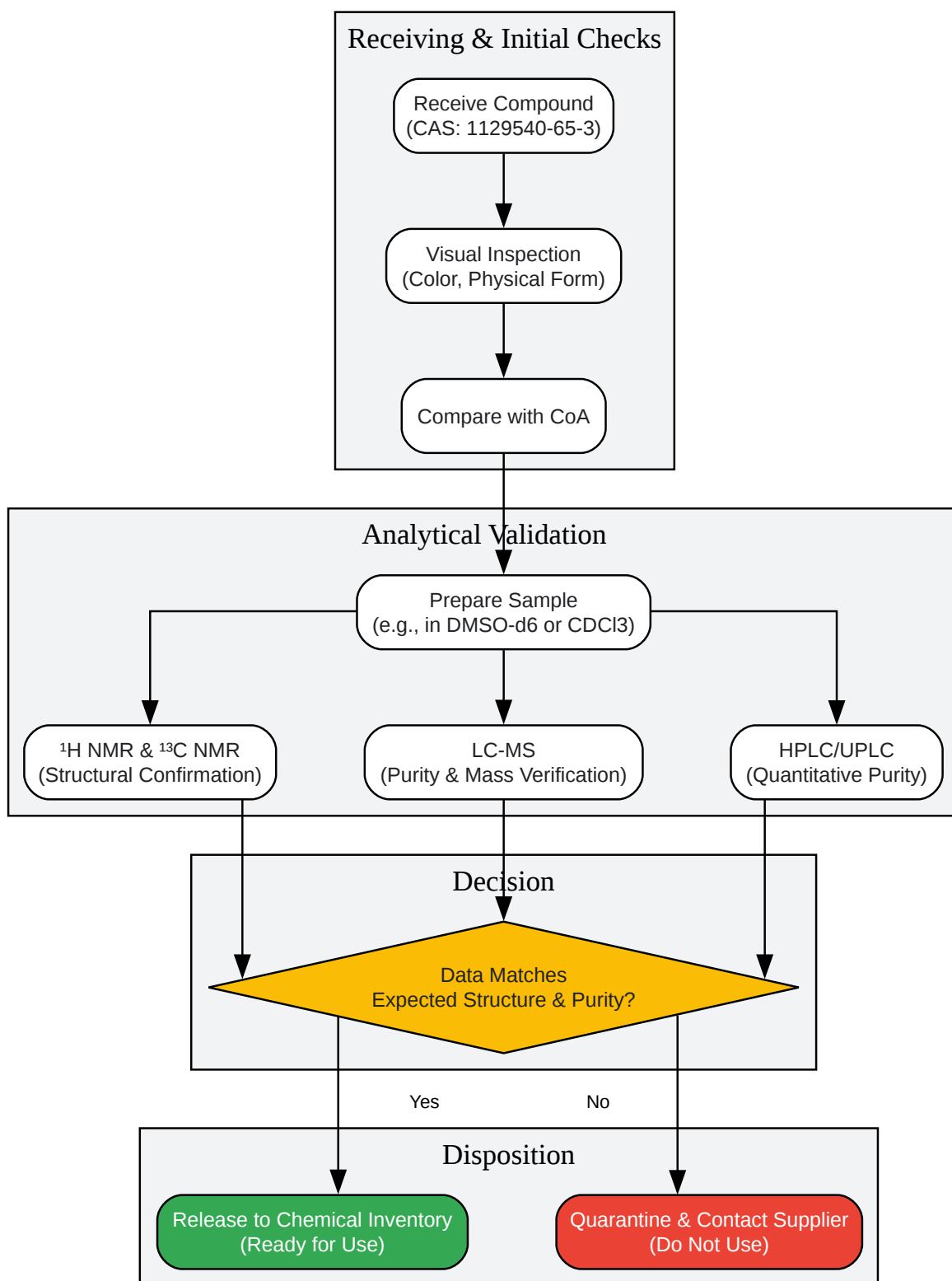
Supplier	Product Number/Catalog No.	Typical Quantities	Availability Note
Clinivex	RCLS2L116546	mg scale	"Please Enquire"[3]
Fisher Scientific / Thermo Scientific	H61193	250 mg	Check website for stock[1][5]
Toronto Research Chemicals (TRC)	B701500	50 mg, 500 mg	Check website for stock[1][2][6][7][8]
Sinfoo Biotech	A003689	Not specified	"Request for Quotation"[4]

Procurement Strategy: For researchers, the procurement process involves identifying the required purity and quantity, obtaining quotes from multiple suppliers to compare cost and lead times, and ensuring the supplier provides a Certificate of Analysis (CoA) with the shipment. Given that this is not a bulk commodity chemical, lead times can vary, and it is prudent to plan procurement well in advance of scheduled experiments.

Section 3: Quality Control and Analytical Validation: A Self-Validating Workflow

Upon receiving any chemical from a commercial source, it is imperative to perform in-house quality control to verify its identity and purity. A supplier's Certificate of Analysis provides a baseline, but independent verification is a cornerstone of experimental reproducibility. The causality here is simple: using an impure or incorrect starting material will invariably lead to failed reactions or the unintended synthesis of incorrect products, compromising the entire research endeavor.

A robust QC workflow ensures the material meets the standards required for its intended application.



[Click to download full resolution via product page](#)

Caption: Inbound Material Quality Control Workflow.

Step-by-Step QC Protocol:

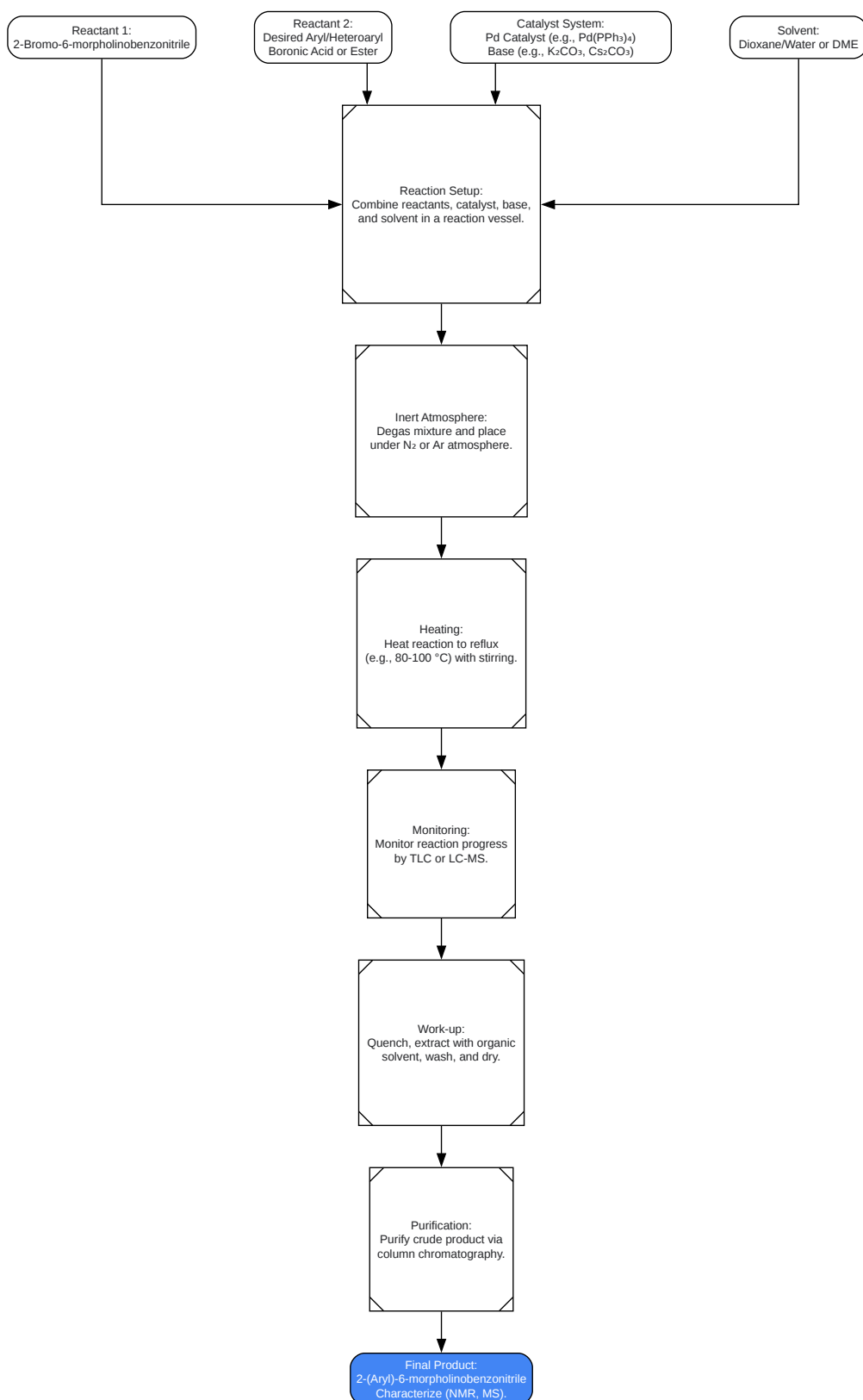
- **Documentation and Visual Check:** Upon receipt, log the chemical into the inventory. Visually inspect the material for expected color and form (typically a solid) and compare the label information against the order and the supplier's CoA.
- **Solubility Test:** Perform a small-scale solubility test in common deuterated solvents (e.g., DMSO- d_6 , $CDCl_3$) to select the appropriate one for NMR analysis.
- **Structural Verification by NMR:** Acquire 1H and ^{13}C NMR spectra. The proton NMR should show characteristic peaks for the aromatic protons, the morpholine protons, and confirm the substitution pattern. The carbon NMR will confirm the number of unique carbon environments, including the key nitrile carbon signal.
- **Purity and Mass Confirmation by LC-MS:** Use Liquid Chromatography-Mass Spectrometry to confirm the molecular weight (267.12 g/mol for the parent ion, with the characteristic isotopic pattern for a single bromine atom) and to assess purity by observing the primary peak area relative to any impurities.
- **Quantitative Purity by HPLC:** For applications requiring high purity, an HPLC analysis with a UV detector can provide a more accurate quantitative measure of purity (e.g., >95%, >98%).

Section 4: Applications in Medicinal Chemistry - A Synthetic Strategy Perspective

The true value of **2-Bromo-6-morpholinobenzonitrile** lies in its role as a versatile intermediate. The ortho-relationship of the bromo, cyano, and morpholino groups creates a unique electronic and steric environment that can be exploited in drug design. While specific, published protocols using this exact molecule are nascent, a senior scientist can readily envision its application in established, high-yield synthetic transformations.

The most logical and field-proven application is in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. The aryl bromide serves as a robust synthetic handle to introduce molecular complexity.

Hypothetical Workflow: Suzuki-Miyaura Cross-Coupling This workflow illustrates how the title compound can be used to synthesize a more complex biaryl structure, a common motif in pharmacologically active molecules. The choice of a Suzuki coupling is based on its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids/esters.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. 2-Bromo-6-morpholinobenzonitrile, TRC 500 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific \[fishersci.es\]](#)
- [2. 2-Bromo-6-morpholinobenzonitrile, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific \[fishersci.es\]](#)
- [3. clinivex.com \[clinivex.com\]](#)
- [4. 2-Bromo-6-morpholinobenzonitrile,\(CAS# 1129540-65-3\)|Sinfoo BIOCHEM \[sinfoobiotech.com\]](#)
- [5. fishersci.pt \[fishersci.pt\]](#)
- [6. 2-Bromo-6-morpholinobenzonitrile, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific \[fishersci.be\]](#)
- [7. 2-Bromo-6-morpholinobenzonitrile, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific \[fishersci.it\]](#)
- [8. 2-Bromo-6-morpholinobenzonitrile, TRC 50 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific \[fishersci.se\]](#)
- To cite this document: BenchChem. [Introduction: Identifying a Key Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1373940/docs#introduction-identifying-a-key-scaffold-in-modern-drug-discovery\]](https://www.benchchem.com/product/b1373940/docs#introduction-identifying-a-key-scaffold-in-modern-drug-discovery)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)